molecular formula C8H17NO B13623111 2-(3-Methoxypropyl)pyrrolidine

2-(3-Methoxypropyl)pyrrolidine

Cat. No.: B13623111
M. Wt: 143.23 g/mol
InChI Key: RBUCAFLCXJIXLO-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)pyrrolidine is an organic compound with the molecular formula C8H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a methoxypropyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 3-methoxypropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxypropyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxypropyl)pyrrolidine is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(3-methoxypropyl)pyrrolidine

InChI

InChI=1S/C8H17NO/c1-10-7-3-5-8-4-2-6-9-8/h8-9H,2-7H2,1H3

InChI Key

RBUCAFLCXJIXLO-UHFFFAOYSA-N

Canonical SMILES

COCCCC1CCCN1

Origin of Product

United States

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